molecular formula C14H18N2O3 B14772390 (1S)-1-(Cbz-amino)-1-(cyclopropylcarbamoyl)ethane

(1S)-1-(Cbz-amino)-1-(cyclopropylcarbamoyl)ethane

Cat. No.: B14772390
M. Wt: 262.30 g/mol
InChI Key: HITJKRMPYWLVJM-UHFFFAOYSA-N
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Description

(1S)-1-(Cbz-amino)-1-(cyclopropylcarbamoyl)ethane is a chiral compound with potential applications in medicinal chemistry and organic synthesis. The compound features a cyclopropylcarbamoyl group and a Cbz-protected amino group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(Cbz-amino)-1-(cyclopropylcarbamoyl)ethane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral amino acid derivative.

    Protection: The amino group is protected using a Cbz (carbobenzyloxy) group to prevent unwanted reactions.

    Cyclopropylcarbamoylation: The protected amino acid is then reacted with a cyclopropylcarbamoyl chloride under basic conditions to introduce the cyclopropylcarbamoyl group.

    Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    Solvent Selection: Choosing appropriate solvents to enhance reaction efficiency and yield.

    Catalysts: Utilizing catalysts to accelerate the reaction and improve selectivity.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(Cbz-amino)-1-(cyclopropylcarbamoyl)ethane can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to remove the Cbz protecting group, yielding the free amine.

    Reduction: Reduction reactions can be performed to modify the cyclopropylcarbamoyl group.

    Substitution: The compound can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions are used to remove the Cbz group.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products:

    Free Amine: Obtained after hydrolysis of the Cbz group.

    Reduced Derivatives: Products formed after reduction of the cyclopropylcarbamoyl group.

    Substituted Compounds: New compounds formed after substitution reactions.

Scientific Research Applications

(1S)-1-(Cbz-amino)-1-(cyclopropylcarbamoyl)ethane has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates.

    Organic Synthesis: Serves as a building block for the construction of complex molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(Cbz-amino)-1-(cyclopropylcarbamoyl)ethane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylcarbamoyl group can influence the compound’s binding affinity and selectivity, while the Cbz-protected amino group can be deprotected to reveal the active amine.

Comparison with Similar Compounds

    (1S)-1-(Boc-amino)-1-(cyclopropylcarbamoyl)ethane: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.

    (1S)-1-(Cbz-amino)-1-(cyclopropylcarbamoyl)propane: Similar structure but with a propane backbone instead of ethane.

Uniqueness:

    Protecting Group: The use of the Cbz group provides specific stability and reactivity compared to other protecting groups.

    Cyclopropylcarbamoyl Group: The presence of the cyclopropylcarbamoyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions.

Properties

IUPAC Name

benzyl N-[1-(cyclopropylamino)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITJKRMPYWLVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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